molecular formula C19H21N3O2 B6505457 N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-phenylbutanamide CAS No. 1421505-14-7

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-phenylbutanamide

Cat. No. B6505457
CAS RN: 1421505-14-7
M. Wt: 323.4 g/mol
InChI Key: ARBMXPSBMOGILP-UHFFFAOYSA-N
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Description

The compound “N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-phenylbutanamide” is an organic compound that contains a furan ring, a pyrazole ring, and a phenyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Phenyl group refers to the formula -C6H5, it is an aromatic ring of 6 carbon atoms, minus one hydrogen, allowing it to bond to a chain .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The furan and pyrazole rings, along with the phenyl group, would contribute to the compound’s aromaticity .

Scientific Research Applications

N-Methyl-2-Phenylbutanamide has been studied as a potential drug candidate, as a tool for studying cell signaling pathways, and as a potential therapeutic agent. It has been studied for its ability to interact with biological targets, such as G-protein coupled receptors, and to modulate their activity. N-Methyl-2-Phenylbutanamide has also been studied for its potential to act as an agonist or antagonist of a variety of receptor subtypes, including 5-HT2A and 5-HT2C receptors.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances, including drugs and toxins.

Mode of Action

Similar compounds have been found to exhibit high coumarin 7-hydroxylase activity . They can act in the hydroxylation of anti-cancer drugs like cyclophosphamide and ifosphamide . This suggests that N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-phenylbutanamide might interact with its targets in a similar manner, potentially altering their function or activity.

Biochemical Pathways

Similar compounds have been found to be competent in the metabolic activation of aflatoxin b1 . Aflatoxin B1 is a potent carcinogen, and its metabolic activation can lead to DNA damage and mutations. Therefore, it’s possible that this compound might affect similar biochemical pathways.

Pharmacokinetics

Similar compounds have been found to interact with cytochrome p450 2a6 , which plays a crucial role in drug metabolism. This suggests that the compound might be metabolized in the liver, affecting its bioavailability.

Result of Action

Given its potential interaction with cytochrome p450 2a6 and its role in the metabolic activation of aflatoxin b1 , it’s possible that this compound might influence cellular metabolism and potentially contribute to DNA damage and mutations.

Advantages and Limitations for Lab Experiments

N-Methyl-2-Phenylbutanamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable at room temperature. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it is important to note that N-Methyl-2-Phenylbutanamide is a novel compound and its effects are still being studied, so the full range of its potential effects is still unknown.

Future Directions

As N-Methyl-2-Phenylbutanamide is a newly discovered compound, there is much potential for future research. Potential future directions include further study of its effects on cell signaling pathways, its potential as a drug candidate, and its potential as a therapeutic agent. Additionally, further study of its biochemical and physiological effects could provide insight into potential therapeutic applications. Finally, further study of its potential interactions with other drugs could provide insight into potential drug-drug interactions.

Synthesis Methods

N-Methyl-2-Phenylbutanamide is synthesized by a three-step process. The first step involves the reaction of phenylacetone with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with furan-2-yl bromide in the presence of a base such as sodium hydroxide. The final step involves the reaction of the resulting product with 1-methyl-1H-pyrazole-3-ylmethyl bromide in the presence of a base such as sodium hydroxide.

Safety and Hazards

Without specific studies or data, it’s hard to provide accurate information on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-16(14-8-5-4-6-9-14)19(23)20-13-15-12-17(22(2)21-15)18-10-7-11-24-18/h4-12,16H,3,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBMXPSBMOGILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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